![molecular formula C8H12N2O2 B3023042 1-isopropyl-5-methyl-1H-pyrazole-3-carboxylic acid CAS No. 50920-49-5](/img/structure/B3023042.png)
1-isopropyl-5-methyl-1H-pyrazole-3-carboxylic acid
Overview
Description
“1-isopropyl-5-methyl-1H-pyrazole-3-carboxylic acid” is a chemical compound that belongs to the pyrazole family . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, which includes two nitrogen atoms at positions 1 and 2, and three carbon atoms . This compound is a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine . It specifically prevents formalin-induced tonic pain .
Molecular Structure Analysis
The molecular formula of “1-isopropyl-5-methyl-1H-pyrazole-3-carboxylic acid” is C7H10N2O2 . The structure includes a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
Pyrazoles, including “1-isopropyl-5-methyl-1H-pyrazole-3-carboxylic acid”, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .Scientific Research Applications
Medicinal Chemistry
Pyrazoles have a wide range of applications in medicinal chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals .
Drug Discovery
In the field of drug discovery, pyrazoles are frequently used due to their extensive therapeutic profile . They have shown potential as anti-inflammatory, anti-microbial, anti-anxiety, anticancer, analgesic, antipyretic agents, and more .
Agrochemistry
Pyrazoles are also applied in agrochemistry . However, the specific applications in this field are not detailed in the search results.
Coordination Chemistry
In coordination chemistry, pyrazoles are used due to their ability to form complexes with various metals .
Organometallic Chemistry
Pyrazoles are used in organometallic chemistry, a branch of chemistry that studies chemical compounds containing bonds between carbon and a metal .
Inhibition of D-Amino Acid Oxidase (DAO)
3-Methylpyrazole-5-carboxylic acid, a derivative of pyrazole, is a potent and selective D-amino acid oxidase (DAO) inhibitor . It protects DAO cells from oxidative stress induced by D-Serine .
Prevention of Formalin-Induced Tonic Pain
3-Methylpyrazole-5-carboxylic acid specifically prevents formalin-induced tonic pain .
Synthesis of Bioactive Chemicals
Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals . They are involved in various reactions in different media .
Mechanism of Action
Future Directions
The future directions for “1-isopropyl-5-methyl-1H-pyrazole-3-carboxylic acid” could involve further exploration of its potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Its role as a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine suggests potential applications in the development of new therapeutic agents.
properties
IUPAC Name |
5-methyl-1-propan-2-ylpyrazole-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-5(2)10-6(3)4-7(9-10)8(11)12/h4-5H,1-3H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVNUVQADNZGTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601199812 | |
Record name | 5-Methyl-1-(1-methylethyl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601199812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-isopropyl-5-methyl-1H-pyrazole-3-carboxylic acid | |
CAS RN |
50920-49-5 | |
Record name | 5-Methyl-1-(1-methylethyl)-1H-pyrazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50920-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-1-(1-methylethyl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601199812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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